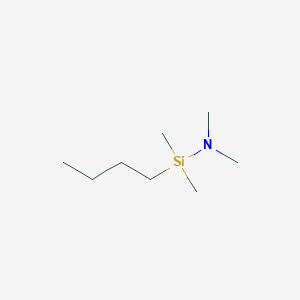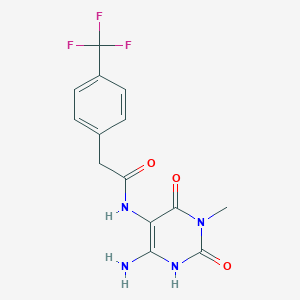
N-(6-Amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-(4-(trifluoromethyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-Amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-(4-(trifluoromethyl)phenyl)acetamide, commonly known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders.
Wirkmechanismus
TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the signaling pathways involved in the survival and proliferation of cancer cells, as well as the activation of immune cells. By inhibiting BTK, TAK-659 blocks these signaling pathways and induces apoptosis (programmed cell death) in cancer cells, as well as modulating the immune response in autoimmune and inflammatory disorders.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, making it a promising candidate for clinical development. It has also been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed at therapeutic doses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TAK-659 is its selectivity for BTK, which reduces the risk of off-target effects and improves its safety profile. However, its efficacy may be limited by the development of resistance mechanisms in cancer cells, as well as the potential for drug-drug interactions with other medications.
Zukünftige Richtungen
Future research on TAK-659 could focus on optimizing its pharmacological properties, such as improving its potency and selectivity, as well as developing combination therapies with other targeted agents to overcome resistance mechanisms. Additionally, clinical trials are needed to evaluate its safety and efficacy in humans, and to determine the optimal dosing regimen for different indications.
Synthesemethoden
The synthesis of TAK-659 involves a multi-step process that starts with the reaction of 4-trifluoromethylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 6-amino-3-methyluracil in the presence of triethylamine to form the intermediate product, which is subsequently treated with acetic anhydride to form the final product, TAK-659.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied in preclinical models and has shown promising results in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has also shown potential in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus, as well as inflammatory disorders such as asthma and chronic obstructive pulmonary disease.
Eigenschaften
CAS-Nummer |
167299-45-8 |
|---|---|
Molekularformel |
C14H13F3N4O3 |
Molekulargewicht |
342.27 g/mol |
IUPAC-Name |
N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-2-[4-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C14H13F3N4O3/c1-21-12(23)10(11(18)20-13(21)24)19-9(22)6-7-2-4-8(5-3-7)14(15,16)17/h2-5H,6,18H2,1H3,(H,19,22)(H,20,24) |
InChI-Schlüssel |
TYVVMGYBFDVNCK-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(=C(NC1=O)N)NC(=O)CC2=CC=C(C=C2)C(F)(F)F |
Kanonische SMILES |
CN1C(=O)C(=C(NC1=O)N)NC(=O)CC2=CC=C(C=C2)C(F)(F)F |
Synonyme |
Benzeneacetamide, N-(4-amino-1,2,3,6-tetrahydro-1-methyl-2,6-dioxo-5-pyrimidinyl)-4-(trifluoromethyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



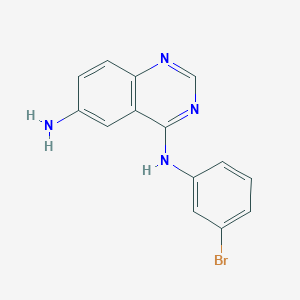
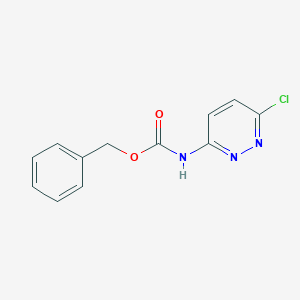
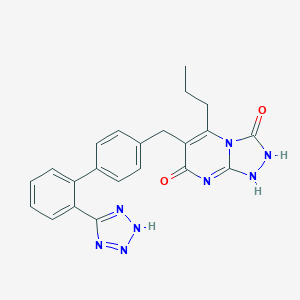
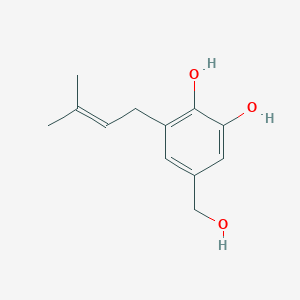
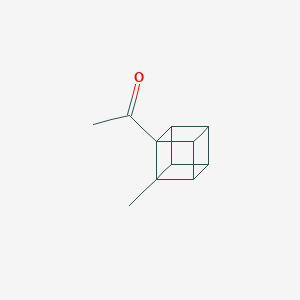
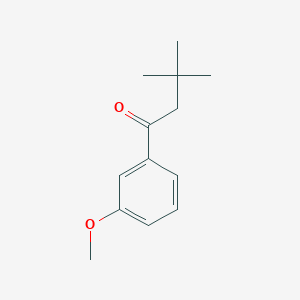
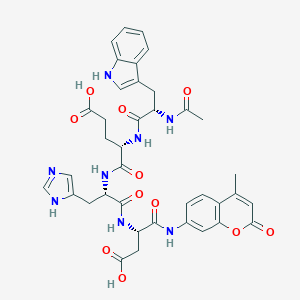
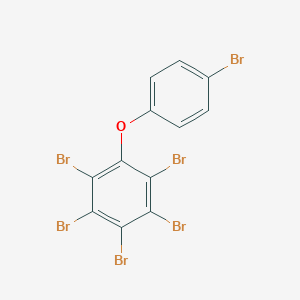
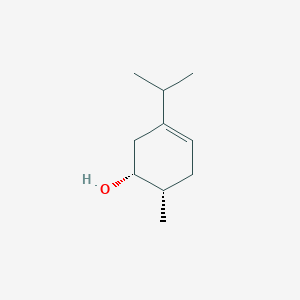
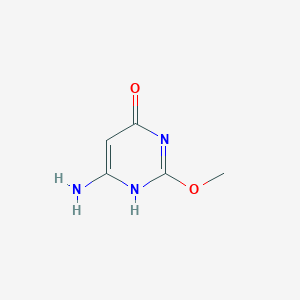
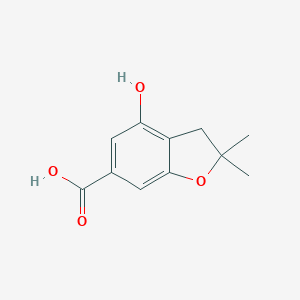
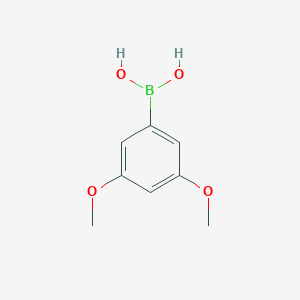
![4-(3-Trifluoromethyl-4H-thiochromeno[4,3-c]pyrazol-1-yl)-benzenesulfonamide](/img/structure/B69691.png)
